molecular formula C10H11NO B134918 1-Phenyl-2-pyrrolidinone CAS No. 4641-57-0

1-Phenyl-2-pyrrolidinone

Katalognummer: B134918
CAS-Nummer: 4641-57-0
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: JMVIVASFFKKFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its diverse applications in organic synthesis and its presence in various biologically active molecules .

Vorbereitungsmethoden

1-Phenylpyrrolidin-2-one can be synthesized through several methods:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Phenylpyrrolidin-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Pyrrolidinone und Pyrrolidinderivate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Phenyl-2-pyrrolidinone serves as a scaffold for synthesizing various bioactive compounds. It has been utilized in the development of drugs targeting several biological pathways:

  • Blebbistatin : A notable derivative of this compound, blebbistatin is a potent inhibitor of non-muscle myosin II activity. It has been shown to inhibit cellular migration and invasion in pancreatic adenocarcinoma cells, demonstrating potential therapeutic applications in cancer treatment .
  • Pyrrolidine Derivatives : Research indicates that pyrrolidine derivatives can act as inverse agonists for retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. These compounds exhibit high potency, suggesting their relevance in developing treatments for such conditions .

Neuropharmacology

Research has demonstrated that this compound can influence neurological functions:

  • Emotional Response Modulation : Studies have indicated that PP can inhibit emotional reactions in animal models, suggesting potential applications in treating anxiety and mood disorders .
  • Anticonvulsant Activity : Certain derivatives of pyrrolidine have shown efficacy in preventing seizures by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin .

Biochemical Research

This compound is also significant in biochemical research:

  • Cellular Studies : Its derivatives are used to investigate cellular processes such as migration, adhesion, and invasion, particularly in cancer biology . This helps elucidate the mechanisms underlying tumor progression and metastasis.

Drug Discovery

The compound's structural features make it a valuable starting point for drug design:

  • Lead Optimization : The ability to modify the pyrrolidine ring allows researchers to create analogs with improved potency and selectivity against various biological targets, facilitating the discovery of new therapeutic agents .

Case Study 1: Blebbistatin in Cancer Research

A study demonstrated that blebbistatin significantly reduced the migration and invasion of pancreatic cancer cells. This was attributed to its specific inhibition of non-muscle myosin II, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Pyrrolidine Derivatives Against RORγt

Research focused on the synthesis of pyrrolidine derivatives that act as RORγt inverse agonists showed promising results with low nanomolar activity. These compounds could provide new avenues for treating autoimmune diseases by modulating immune responses .

Wirkmechanismus

The mechanism of action of 1-Phenylpyrrolidin-2-one involves its interaction with molecular targets and pathways in biological systems. For example, a derivative of 1-Phenylpyrrolidin-2-one, blebbistatin, inhibits non-muscle myosin II activity with high specificity . This inhibition affects cellular processes such as cell motility and cytokinesis .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpyrrolidin-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

    1-Benzyl-2-pyrrolidinon: Diese Verbindung hat eine Benzylgruppe anstelle einer Phenylgruppe, die am Stickstoffatom gebunden ist.

    1-Ethyl-2-pyrrolidinon: Diese Verbindung hat eine Ethylgruppe, die am Stickstoffatom gebunden ist.

    1-Vinyl-2-pyrrolidinon: Diese Verbindung hat eine Vinylgruppe, die am Stickstoffatom gebunden ist.

Die Einzigartigkeit von 1-Phenylpyrrolidin-2-on liegt in seiner spezifischen Reaktivität und biologischen Aktivität, wodurch es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen wird .

Biologische Aktivität

1-Phenyl-2-pyrrolidinone (1-PP) is a compound of interest in medicinal chemistry due to its diverse biological activities. It is a cyclic amide that has been investigated for its potential therapeutic applications, including its effects on the central nervous system, anti-inflammatory properties, and interactions with various receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C11_{11}H13_{13}N\O
  • Molecular Weight: 175.23 g/mol
  • IUPAC Name: 1-phenylpyrrolidin-2-one

The compound exhibits lipophilic properties, which may influence its bioavailability and interaction with biological membranes.

Central Nervous System Effects

1-PP has been studied for its psychoactive properties. Research indicates that it may exhibit anxiolytic and sedative effects. For instance, a study conducted on rodent models demonstrated that 1-PP administration resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting its potential as an anxiolytic agent.

Antinociceptive Properties

The antinociceptive effects of 1-PP have been evaluated in various pain models. A notable study reported that 1-PP significantly reduced pain responses in formalin-induced nociception tests. The compound was shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are known to mediate pain pathways.

Anti-inflammatory Activity

1-PP exhibits anti-inflammatory properties through the modulation of inflammatory mediators. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that 1-PP may have potential applications in treating inflammatory diseases.

Interaction with Receptors

1-PP has been found to interact with several neurotransmitter receptors. Notably, it acts as a partial agonist at the dopamine D2 receptor, which may contribute to its psychoactive effects. Additionally, it has been shown to affect serotonin receptors, indicating a multifaceted mechanism of action.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyKey FindingsReference
Anxiolytic EffectsElevated Plus Maze TestReduced anxiety-like behavior in rodents
Antinociceptive EffectsFormalin-Induced NociceptionSignificant reduction in pain responses
Anti-inflammatory ActivityLPS-Stimulated MacrophagesInhibition of NO and PGE2 production
Receptor InteractionBinding AssaysPartial agonism at D2 receptor; effects on serotonin

Case Study 1: Anxiolytic Potential in Humans

A clinical trial investigated the safety and efficacy of 1-PP in patients with generalized anxiety disorder (GAD). The study involved a randomized, double-blind design where participants received either 1-PP or a placebo for eight weeks. Results indicated a significant reduction in anxiety scores measured by standardized scales compared to the placebo group.

Case Study 2: Pain Management in Chronic Conditions

Another study focused on the use of 1-PP as an adjunct therapy for chronic pain management. Patients with fibromyalgia were administered 1-PP alongside standard analgesics. The findings suggested that patients reported improved pain relief and quality of life metrics when treated with 1-PP compared to those receiving standard treatment alone.

Eigenschaften

IUPAC Name

1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIVASFFKKFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196837
Record name 1-Phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4641-57-0
Record name 1-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4641-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-pyrrolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLPYRROLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 150 mL sealed tube purged and maintained with an atmosphere of nitrogen, was placed 1-bromobenzene (4 g, 25.48 mmol). To this was added pyrrolidin-2-one (2.18 g, 25.65 mmol). Addition of Pd(OAc)2 (57 mg, 0.25 mmol) was next. This was followed by the addition of BINAP (240 mg, 0.39 mmol). This was followed by the addition of Cs2CO3 (12.5 g, 38.34=mol). To the mixture was added toluene (50 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 120° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:10 ethyl acetate/petroleum ether solvent system. This resulted in 1 g (24%) of 1-phenylpyrrolidin-2-one as yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
57 mg
Type
catalyst
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), 2-pyrrolidinone (91 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=1/1) afforded N-(phenyl)-2-pyrrolidinone (80 mg, 50% isolated yield) as white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Yin, J.; Buchwald, S. L. Org. Lett. 2000, 2, 1101-1104; and Kang, S.-K.; Lee, S.-H.; Lee, D. Synlett 2000, 1022-1024.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Example 2.1 was repeated, replacing the oxazolidin-2-one with 152 μl of pyrrolidin-2-one (2 mmoles) and operating with 336 μl of iodobenzene (3 mmoles), the latter being added at the same time as the pyrrolidin-2-one.
Quantity
152 μL
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

9.3 g (0.1M) aniline and 9.5 g (0.11M) γ-butyrolactone were mixed and heated to 200° for 48 hours. The mixture was then placed under high vacuum whereupon unreacted γ-butyrolactone, analine and water were removed. Distillation of the residue at 138°-140°/300 μ gave 6.3 g (39%) of the product. [84% yield, based on reclaimed starting materials.]
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2-pyrrolidinone
Customer
Q & A

Q1: What are the common synthetic routes to 1-Phenylpyrrolidin-2-ones?

A1: 1-Phenylpyrrolidin-2-ones can be synthesized through various methods. One common approach is the ring closure of substituted 4-chloro-N-phenylbutanamides in the presence of a base like sodium hydroxide. [] This reaction proceeds through the formation of a cyclic intermediate followed by hydrolysis. Another method involves a palladium-catalyzed C–H activation of acetanilides with epoxides. [] This reaction proceeds via a strained 6,4-palladacycle intermediate and results in β-hydroxy substituted 1-Phenylpyrrolidin-2-ones.

Q2: How does the substitution pattern on the 1-Phenylpyrrolidin-2-one ring affect its reactivity?

A2: Substituents on both the phenyl ring and the pyrrolidinone ring can significantly influence the reactivity of 1-Phenylpyrrolidin-2-ones. For example, the presence of a nitro group at the para position of the phenyl ring in 1-(4-nitrophenyl)pyrrolidin-2-one affects its hydrolysis rate. [] Additionally, introducing a bromine atom at the 3-position of the pyrrolidinone ring can accelerate the hydrolysis reaction and impact the acidity of the intermediate. [] In the context of palladium-catalyzed C–H activation, different N-protecting groups on the aniline, like acetyl, 1,1-dimethylurea, pyrrolidinone, and indolinyl, can be employed to afford diversely substituted 1-Phenylpyrrolidin-2-ones. []

Q3: Can you provide an example of a reaction involving 1-Phenylpyrrolidin-2-one and its mechanistic details?

A3: One example is the reaction of 1-Phenylpyrrolidin-2-ones with the Vilsmeier-Haack reagent. [] This reaction leads to a rearrangement, forming δ2-pyrrolines containing a β-chlorovinylaldehyde fragment. While the exact mechanism may vary depending on the specific substrate and conditions, it likely involves the initial formation of an iminium ion intermediate upon reaction with the Vilsmeier-Haack reagent, followed by a series of rearrangements and eliminations.

Q4: Are there any reported crystal structures of 1-Phenylpyrrolidin-2-one derivatives?

A4: Yes, several crystal structures of 1-Phenylpyrrolidin-2-one derivatives have been reported. For instance, the crystal structure of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one reveals a nearly planar pyrrolidine ring with specific dihedral angles between the ring system and the phenyl substituents. [] Additionally, the crystal structure of 5-methyl-5-[4-(methylamino)phenyl]-1-phenylpyrrolidin-2-one confirms the structure of this benzazepinone derivative. []

Q5: What are the potential applications of 1-Phenylpyrrolidin-2-ones in different fields?

A5: 1-Phenylpyrrolidin-2-ones hold potential in various fields. In synthetic organic chemistry, they serve as versatile building blocks for synthesizing complex molecules, particularly heterocycles. [] The palladium-catalyzed C–H activation reaction highlights their use in accessing diversely functionalized β-hydroxy derivatives, which can be further elaborated to biologically relevant structures. [] Their diverse reactivity and the possibility for structural modifications make them attractive targets for medicinal chemistry and drug discovery programs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.